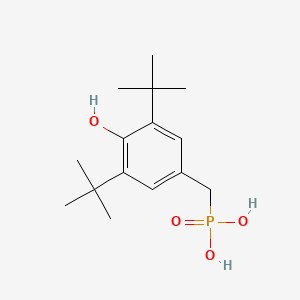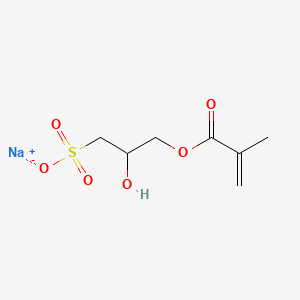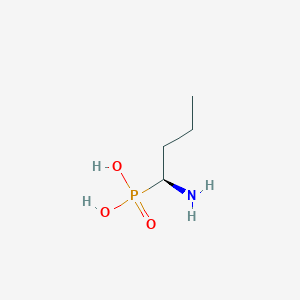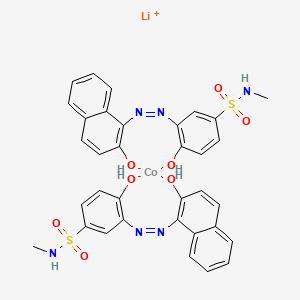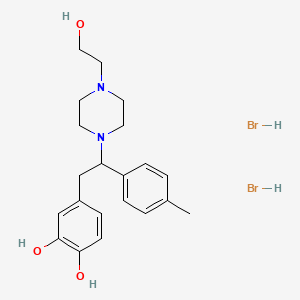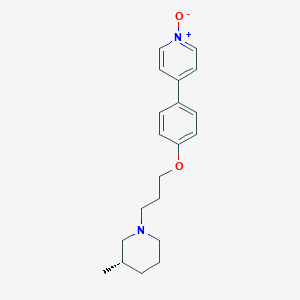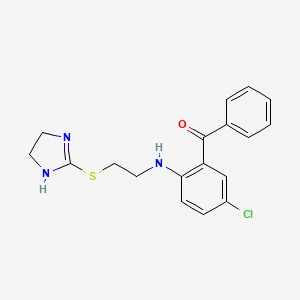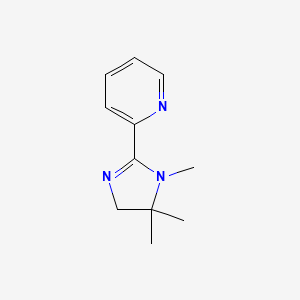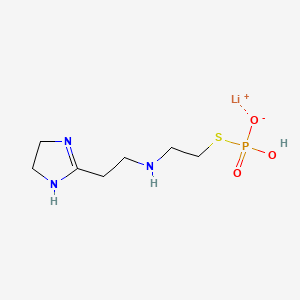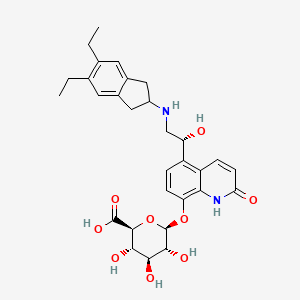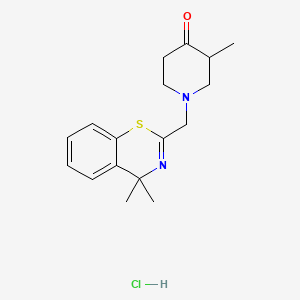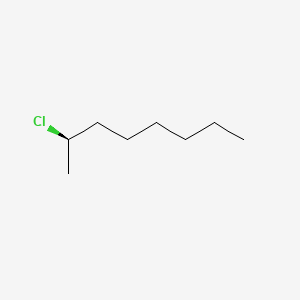
(-)-2-Chlorooctane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-2-Chlorooctane: is an organic compound with the molecular formula C8H17Cl. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is part of the alkyl halide family, where a chlorine atom is bonded to an octane chain. The presence of the chlorine atom makes it a useful intermediate in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Halogenation of Alkanes: One common method to prepare (-)-2-Chlorooctane is through the halogenation of octane. This involves the reaction of octane with chlorine gas under ultraviolet light, which facilitates the substitution of a hydrogen atom with a chlorine atom.
Alcohol to Alkyl Halide Conversion: Another method involves converting 2-octanol to this compound using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3). The reaction typically occurs under reflux conditions, where the alcohol reacts with the halogenating agent to form the corresponding alkyl halide.
Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation processes, where octane is continuously fed into a reactor with chlorine gas under controlled conditions. The reaction is monitored to ensure the selective formation of the desired chlorinated product.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: (-)-2-Chlorooctane can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by another nucleophile. For example, reacting with sodium hydroxide (NaOH) can produce 2-octanol.
Elimination Reactions: It can also undergo elimination reactions to form alkenes. For instance, treating this compound with a strong base like potassium tert-butoxide (KOtBu) can result in the formation of 1-octene or 2-octene.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4), converting it back to octane.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH), aqueous or alcoholic medium, reflux conditions.
Elimination: Potassium tert-butoxide (KOtBu), high temperature.
Reduction: Lithium aluminum hydride (LiAlH4), anhydrous ether, room temperature.
Major Products:
2-Octanol: from nucleophilic substitution.
1-Octene or 2-Octene: from elimination.
Octane: from reduction.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: (-)-2-Chlorooctane is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Biochemical Studies: It serves as a model compound in biochemical studies to understand the behavior of alkyl halides in biological systems.
Industry:
Surfactants and Lubricants: It is used in the production of surfactants and lubricants due to its hydrophobic alkyl chain and reactive chlorine atom.
Mécanisme D'action
The mechanism of action of (-)-2-Chlorooctane in chemical reactions involves the cleavage of the carbon-chlorine bond, which can be facilitated by nucleophiles or bases. The chlorine atom, being electronegative, makes the carbon atom electrophilic, allowing it to react with nucleophiles. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond and the release of the chlorine atom as a leaving group.
Comparaison Avec Des Composés Similaires
1-Chlorooctane: Similar in structure but with the chlorine atom at the terminal position.
2-Bromooctane: Similar in structure but with a bromine atom instead of chlorine.
2-Chlorobutane: A shorter chain alkyl halide with similar reactivity.
Uniqueness:
Chirality: (-)-2-Chlorooctane is unique due to its chiral nature, which can lead to different reactivity and interactions compared to its achiral counterparts.
Position of Chlorine: The position of the chlorine atom on the second carbon makes it more reactive in certain substitution and elimination reactions compared to terminal halides like 1-chlorooctane.
Propriétés
Numéro CAS |
18651-57-5 |
|---|---|
Formule moléculaire |
C8H17Cl |
Poids moléculaire |
148.67 g/mol |
Nom IUPAC |
(2R)-2-chlorooctane |
InChI |
InChI=1S/C8H17Cl/c1-3-4-5-6-7-8(2)9/h8H,3-7H2,1-2H3/t8-/m1/s1 |
Clé InChI |
HKDCIIMOALDWHF-MRVPVSSYSA-N |
SMILES isomérique |
CCCCCC[C@@H](C)Cl |
SMILES canonique |
CCCCCCC(C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


